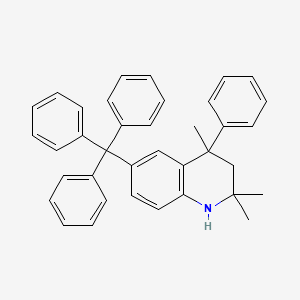2,2,4-Trimethyl-4-phenyl-6-trityl-1,2,3,4-tetrahydro-quinoline
CAS No.: 121830-51-1
Cat. No.: VC10296942
Molecular Formula: C37H35N
Molecular Weight: 493.7 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 121830-51-1 |
|---|---|
| Molecular Formula | C37H35N |
| Molecular Weight | 493.7 g/mol |
| IUPAC Name | 2,2,4-trimethyl-4-phenyl-6-trityl-1,3-dihydroquinoline |
| Standard InChI | InChI=1S/C37H35N/c1-35(2)27-36(3,28-16-8-4-9-17-28)33-26-32(24-25-34(33)38-35)37(29-18-10-5-11-19-29,30-20-12-6-13-21-30)31-22-14-7-15-23-31/h4-26,38H,27H2,1-3H3 |
| Standard InChI Key | BSMRWVMKSVNGHN-UHFFFAOYSA-N |
| SMILES | CC1(CC(C2=C(N1)C=CC(=C2)C(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5)(C)C6=CC=CC=C6)C |
| Canonical SMILES | CC1(CC(C2=C(N1)C=CC(=C2)C(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5)(C)C6=CC=CC=C6)C |
Introduction
Structural and Chemical Identity
Molecular Architecture
The compound’s structure combines a partially saturated quinoline core with three distinct substituents:
-
2,2,4-Trimethyl groups: These alkyl moieties introduce steric bulk, potentially influencing conformational preferences .
-
4-Phenyl group: An aromatic substituent that may participate in π-π interactions or serve as a directing group in further functionalization .
-
6-Trityl group: A bulky triphenylmethyl substituent known for its protective role in organic synthesis and ability to modulate solubility .
The SMILES notation (CC1(CC(C2=C(N1)C=CC(=C2)C(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5)(C)C6=CC=CC=C6)C) confirms the spatial arrangement of these groups .
Table 1: Key Identifiers
| Property | Value | Source |
|---|---|---|
| CAS Number | 121830-51-1 | |
| Molecular Formula | C₃₇H₃₅N | |
| Molecular Weight | 493.7 g/mol | |
| Purity | 98% | |
| Physical Form | Solid (assumed) |
Physicochemical Properties
Steric and Electronic Features
-
Steric Hindrance: The trityl group creates significant steric encumbrance, likely reducing reactivity at the 6-position while enhancing stability .
-
Electronic Effects: Methyl groups act as electron donors, potentially increasing electron density at the quinoline nitrogen .
Table 2: Predicted Properties
| Property | Prediction | Basis |
|---|---|---|
| LogP (Lipophilicity) | ~8.2 | Trityl group dominance |
| Aqueous Solubility | <0.1 mg/mL | High hydrophobicity |
| Thermal Stability | Stable to ~250°C | Aromatic stabilization |
Research Challenges and Opportunities
Knowledge Gaps
-
Synthetic Methodologies: No peer-reviewed procedures for large-scale production exist.
-
Spectroscopic Data: Absence of published NMR, IR, or mass spectra complicates characterization .
-
Biological Profiling: Toxicity, pharmacokinetic, and target engagement data are wholly lacking.
Future Directions
-
Crystallographic Studies: X-ray diffraction could elucidate conformational preferences influenced by the trityl group.
-
Derivatization Libraries: Systematic modification of substituents to explore structure-activity relationships.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume